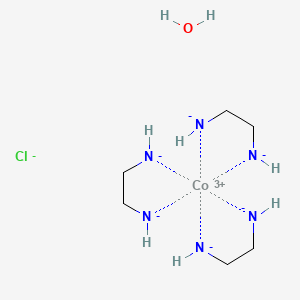
2-azanidylethylazanide;cobalt(3+);chloride;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-azanidylethylazanide;cobalt(3+);chloride;hydrate is a coordination compound containing cobalt in its +3 oxidation state
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-azanidylethylazanide;cobalt(3+);chloride;hydrate typically involves the reaction of cobalt(II) chloride with ethylenediamine in the presence of an oxidizing agent. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization. The general reaction scheme is as follows:
CoCl2+2NH2CH2CH2NH2+oxidizing agent→[Co(NH2CH2CH2NH2)2Cl]⋅H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated crystallization processes can enhance the efficiency and yield of the production.
化学反应分析
Types of Reactions
2-azanidylethylazanide;cobalt(3+);chloride;hydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can undergo redox reactions, changing its oxidation state.
Substitution Reactions: Ligands around the cobalt center can be substituted with other ligands.
Hydration-Dehydration Reactions: The compound can lose or gain water molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Substituting Ligands: Ammonia, pyridine.
Major Products Formed
Oxidation: Formation of cobalt(III) complexes.
Reduction: Formation of cobalt(II) or cobalt(I) complexes.
Substitution: Formation of new cobalt complexes with different ligands.
科学研究应用
2-azanidylethylazanide;cobalt(3+);chloride;hydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential use in biological systems, including as a model for vitamin B12.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the production of advanced materials and as a catalyst in industrial processes
作用机制
The mechanism of action of 2-azanidylethylazanide;cobalt(3+);chloride;hydrate involves its ability to coordinate with various ligands and undergo redox reactions. The cobalt center can interact with molecular targets, influencing biochemical pathways and catalytic processes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
相似化合物的比较
Similar Compounds
Cobalt(II) chloride: Similar in terms of cobalt coordination but differs in oxidation state and reactivity.
Chloro(pyridine)cobaloxime: Another cobalt complex with different ligands and applications.
Copper(II) sulfate: Similar in terms of being a transition metal complex but with different metal and properties.
Uniqueness
2-azanidylethylazanide;cobalt(3+);chloride;hydrate is unique due to its specific ligand environment and the +3 oxidation state of cobalt, which imparts distinct redox properties and reactivity compared to other cobalt complexes.
属性
分子式 |
C6H20ClCoN6O-4 |
|---|---|
分子量 |
286.65 g/mol |
IUPAC 名称 |
2-azanidylethylazanide;cobalt(3+);chloride;hydrate |
InChI |
InChI=1S/3C2H6N2.ClH.Co.H2O/c3*3-1-2-4;;;/h3*3-4H,1-2H2;1H;;1H2/q3*-2;;+3;/p-1 |
InChI 键 |
JCQKIKHGIMSPLH-UHFFFAOYSA-M |
规范 SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].O.[Cl-].[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


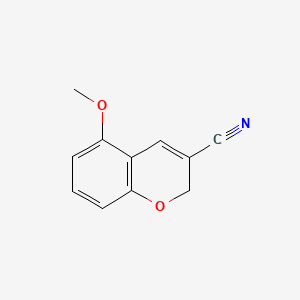
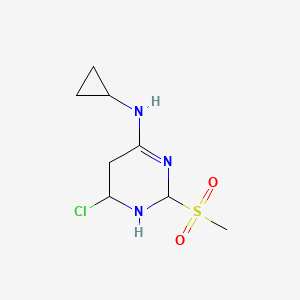
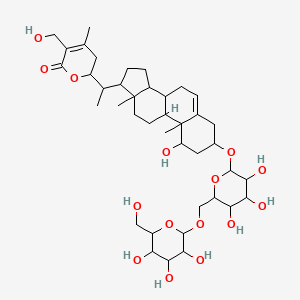

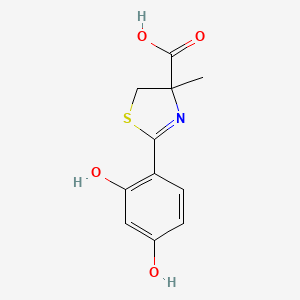
acetic acid](/img/structure/B12323114.png)

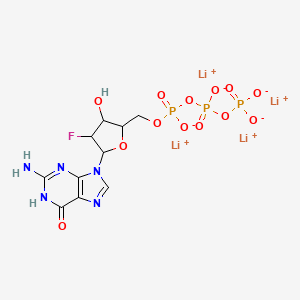
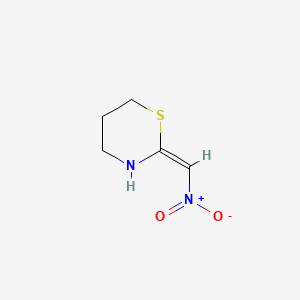
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B12323133.png)

![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12323145.png)
![3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione](/img/structure/B12323161.png)
![Methyl 8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B12323168.png)
